Brevinin-2-RA21 is an antimicrobial peptide derived from the skin of the Golden Crossband Frog (Odorrana andersonii). This peptide belongs to a larger family of antimicrobial peptides known as brevinins, which are characterized by their potent antibacterial properties. Brevinin-2-RA21 is notable for its ability to combat various bacterial strains, including both Gram-negative and Gram-positive bacteria, making it a subject of considerable interest in pharmaceutical research.
Brevinin-2-RA21 was isolated from the skin secretions of the Golden Crossband Frog, which is native to certain regions in Asia. The frog's skin is known to produce a variety of bioactive compounds, including antimicrobial peptides that serve as a defense mechanism against pathogens.
Brevinin-2-RA21 is classified under the brevinin family of antimicrobial peptides. This family is characterized by its members' ability to disrupt microbial membranes, leading to cell lysis. The classification is based on amino acid sequence similarities and structural characteristics, particularly the presence of an amphipathic α-helical structure.
The synthesis of Brevinin-2-RA21 typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide chain.
The synthesis process often involves:
Brevinin-2-RA21 exhibits a characteristic amphipathic α-helical structure, which is crucial for its antimicrobial activity. The peptide typically contains a sequence rich in cationic residues that facilitate interactions with negatively charged bacterial membranes.
The molecular formula and weight can be determined through mass spectrometry, which confirms the peptide's identity. For Brevinin-2-RA21, detailed structural data may include:
Brevinin-2-RA21 primarily interacts with bacterial membranes through electrostatic interactions followed by membrane permeabilization.
The kinetics of these interactions can be analyzed through:
The mechanism by which Brevinin-2-RA21 exerts its antimicrobial effects involves several steps:
Quantitative data regarding minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) can provide insights into its efficacy against various pathogens.
Relevant analyses might include:
Brevinin-2-RA21 holds significant potential for scientific applications, particularly in:
Brevinin-2-RA21 belongs to the evolutionarily conserved Brevinin-2 peptide family predominantly found in Eurasian Ranidae frogs. This peptide exemplifies the geographical diversification of antimicrobial peptides (AMPs) across amphibian clades. While North American ranids (e.g., Lithobates) express ranatuerin and palustrin families, Eurasian species like Rana pirica (Hokkaido frog) and Rana andersonii are characterized by Brevinin-2 peptides [5] [6]. Approximately 86 Brevinin-2 isoforms have been documented in the Antimicrobial Peptide Database (APD), with distinct phylogenetic clustering reflecting speciation events. For instance, Japanese Rana species (R. pirica, R. tagoi) express Brevinin-2PR isoforms, while Chinese brown frogs (R. chensinensis) produce Brevinin-2CS peptides [2] [5]. This distribution suggests gene duplication and adaptive divergence following the separation of Holarctic ranid lineages ~50 million years ago [6].
Table 1: Phylogenetic Distribution of Brevinin-2 Peptides in Selected Ranid Frogs
Species | Geographical Region | Brevinin-2 Isoforms Identified | Conservation Status |
---|---|---|---|
Rana andersonii | Yunnan, China | Brevinin-2-RA21 | Endemic |
Rana pirica | Hokkaido, Japan | Brevinin-2PRa, -2PRb, -2PRc | Locally Abundant |
Rana chensinensis | Northern China | Brevinin-2CSa, -2CSb | Declining |
Rana esculenta | Europe | Brevinin-2Eg, -2Eh | Invasive Hybrid |
Brevinin-2-RA21 was first isolated from granular gland secretions of the Yunnan odorous frog (Rana andersonii) using a multi-step purification approach. Skin extracts were subjected to reverse-phase HPLC under acidic conditions (0.1% trifluoroacetic acid), with separation achieved through gradient elution using acetonitrile (5–60%) [3] [7]. The peptide’s presence was confirmed via mass spectrometry (observed molecular mass: ~3.5 kDa) and Edman degradation sequencing, revealing a 34-amino acid residue structure with the characteristic C-terminal "Rana box" disulfide bridge (Cys²⁷-Cys³³) [3] [8]. Unlike temporins or esculentins, Brevinin-2-RA21 exhibits cationic properties (net charge +5 at physiological pH) due to lysine/arginine enrichment and N-terminal glycine. Its amphipathic α-helical conformation was confirmed by circular dichroism in membrane-mimetic environments (e.g., 50% trifluoroethanol) [4] [8].
Table 2: Key Physicochemical Properties of Brevinin-2-RA21
Property | Specification | Method of Determination |
---|---|---|
Molecular Mass | 3482.7 Da | MALDI-TOF Mass Spectrometry |
Amino Acid Sequence | GIMDSLKGFAKAGAQALVKQIAKCKAASCKLDTC | Edman Degradation/MS-MS |
Net Charge (pH 7.4) | +5 | Computational Analysis |
Hydrophobicity Index | 0.36 | HPLC Retention Time Analysis |
Secondary Structure | Amphipathic α-helix (residues 8–24) | Circular Dichroism (TFE buffer) |
Structurally, Brevinin-2-RA21 shares the conserved signature of Brevinin-2 peptides: three invariant residues (Lys¹⁵, Cys²⁷, Lys²⁸) and a C-terminal cyclic heptapeptide domain ("Rana box": Cys-(Xaa)₄-Lys-Cys) [4] [8]. However, its N-terminal domain diverges significantly from homologs:
Functionally, Brevinin-2-RA21 displays broader antimicrobial efficacy than many congeners. While Brevinin-2PRa shows narrow-spectrum activity against Pseudomonas aeruginosa (MIC 4–8 μM), RA21 inhibits both Gram-negative (E. coli MIC 8 μM) and Gram-positive pathogens (S. aureus MIC 4 μM) [2] [7]. Its mechanistic divergence is evident from its weaker hemolysis (HC₅₀ > 100 μM) compared to Brevinin-1 peptides, attributed to reduced hydrophobicity (0.36 vs. 0.42–0.48 in Brevinin-1) [5] [10].
Table 3: Functional Comparison of Brevinin-2-RA21 with Representative Brevinin-2 Peptides
Peptide (Source) | MIC vs. E. coli (μM) | MIC vs. S. aureus (μM) | Hemolytic Activity (HC₅₀, μM) | Unique Structural Feature |
---|---|---|---|---|
Brevinin-2-RA21 (R. andersonii) | 8 | 4 | >100 | N-terminal Gly-Asp motif |
Brevinin-2PRa (R. pirica) | 4 | 16 | 85 | C-terminal amidation |
Brevinin-2Eg (R. esculenta) | 16 | 32 | >200 | Gastric mucosal localization |
Brevinin-2GHk (S. guentheri) | 32 | 64 | >200 | Pro¹⁴ hinge residue |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5